2-(Chloromethyl)benzo[d]oxazole-7-methanol
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Overview
Description
2-(Chloromethyl)benzo[d]oxazole-7-methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-methanol typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-7-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-7-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-(Chloromethyl)-1H-benzo[d]imidazole
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-7-methanol is unique due to its specific chemical structure, which imparts distinct biological activities and chemical properties. The presence of the chloromethyl and hydroxyl groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8ClNO2 |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
[2-(chloromethyl)-1,3-benzoxazol-7-yl]methanol |
InChI |
InChI=1S/C9H8ClNO2/c10-4-8-11-7-3-1-2-6(5-12)9(7)13-8/h1-3,12H,4-5H2 |
InChI Key |
FPIFQDGQRJLAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CCl)CO |
Origin of Product |
United States |
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